5-bromo-1-methyl-4-nitro-1H-pyrazole chemical structure and properties
5-bromo-1-methyl-4-nitro-1H-pyrazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-bromo-1-methyl-4-nitro-1H-pyrazole. The information is curated for researchers, scientists, and professionals involved in drug development and materials science.
Chemical Structure and Identification
5-bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position (N1), and a nitro group at the 4-position.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-bromo-1-methyl-4-nitro-1H-pyrazole |
| CAS Number | 89607-13-6[1] |
| Molecular Formula | C₄H₄BrN₃O₂[1] |
| Molecular Weight | 206.00 g/mol [1] |
| Canonical SMILES | CN1C(=C(C=N1)N(=O)=O)Br |
| InChI Key | KCQAFBHIKMXFNB-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 5-bromo-1-methyl-4-nitro-1H-pyrazole are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 263.5 ± 20.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, store under inert gas | [2] |
| Appearance | Predicted: Solid | - |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (N-CH₃) and a singlet for the proton at the 3-position of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and bromo substituents. For a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, the methyl protons appear at 3.70 ppm and the C3-H proton at 5.66 ppm in CDCl₃[3].
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¹³C NMR: The carbon NMR spectrum should display four distinct signals for the carbon atoms of the pyrazole ring and the methyl group. The chemical shifts will be significantly affected by the attached functional groups.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
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C-H stretching (from the methyl group and pyrazole ring)
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N-O stretching (from the nitro group), typically strong bands around 1560-1500 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).
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C-N stretching
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C-Br stretching
3.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.00 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established pyrazole chemistry.
4.1. Proposed Experimental Protocol: Synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole
This proposed protocol is based on general methods for the nitration and bromination of pyrazoles.
Step 1: Nitration of 1-methylpyrazole
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To a stirred and cooled (0-5 °C) solution of 1-methylpyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
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The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 1-methyl-4-nitropyrazole is collected by filtration, washed with cold water, and dried.
Step 2: Bromination of 1-methyl-4-nitropyrazole
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1-methyl-4-nitropyrazole is dissolved in a suitable solvent, such as acetic acid.
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A solution of bromine in acetic acid is added dropwise to the pyrazole solution at room temperature.
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The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
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The mixture is then poured into water, and the product, 5-bromo-1-methyl-4-nitro-1H-pyrazole, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The organic layer is washed with a solution of sodium thiosulfate to remove excess bromine, followed by washing with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization or column chromatography.
4.2. Reactivity
The pyrazole ring in this compound is substituted with both an electron-donating group (methyl) and two electron-withdrawing groups (bromo and nitro). The nitro group at the 4-position significantly deactivates the ring towards electrophilic substitution. The bromine atom at the 5-position could potentially undergo nucleophilic substitution reactions under specific conditions. The nitro group can be reduced to an amino group, which can then be further functionalized.
Biological and Pharmacological Potential
While specific biological activity data for 5-bromo-1-methyl-4-nitro-1H-pyrazole is not available, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities.
Table 3: Reported Biological Activities of Pyrazole Derivatives
| Biological Activity | Reference |
| Anti-inflammatory | [4] |
| Antimicrobial | [5][6] |
| Antitumor | [7] |
| Analgesic | [4] |
| Anticonvulsant | - |
| Antidepressant | - |
The presence of the bromo and nitro groups on the pyrazole ring of the title compound suggests it could be a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The incorporation of electron-withdrawing groups like bromo and nitro has been shown to enhance the antimicrobial activity in some pyrazole derivatives[5].
Conclusion
5-bromo-1-methyl-4-nitro-1H-pyrazole is a halogenated and nitrated pyrazole derivative with potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. While specific experimental data for this compound is limited in the public domain, its structural features suggest it is a versatile intermediate for further chemical modifications. Future research should focus on the detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this compound to explore its full potential.
References
- 1. 5-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 1279587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1-methyl-4-nitro-1H-pyrazole [myskinrecipes.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
